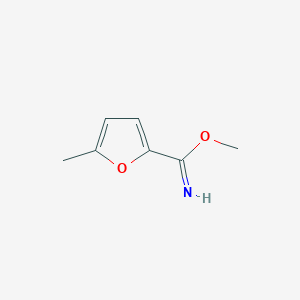

Methyl 5-methylfuran-2-carboximidate

Description

Properties

IUPAC Name |

methyl 5-methylfuran-2-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-6(10-5)7(8)9-2/h3-4,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDATPCLKKZGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563444 | |

| Record name | Methyl 5-methylfuran-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110824-36-7 | |

| Record name | Methyl 5-methylfuran-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Oxidation of Furfural Derivatives

A prominent route to methyl 5-methylfuran-2-carboximidate involves the catalytic oxidation of furfural derivatives using manganese-based catalysts. Researchers demonstrated that α-MnO₂/NaxMnO₂ composites facilitate the ammoxidation of furfural in methanol under mild conditions (30°C, 0.5 MPa N₂). The process proceeds via intermediate formation of 2-furonitrile, which subsequently reacts with methanol to yield the target imidate.

Key parameters influencing yield include:

- Catalyst calcination temperature : Optimal activity was observed at 250°C, with higher temperatures (>400°C) reducing surface area and catalytic efficiency.

- Alkali metal content : Sodium incorporation (NaOH/Mn molar ratio = 1.2) enhanced redox properties, achieving 89% yield under optimized conditions.

Table 1: Catalytic Performance of α-MnO₂/NaxMnO₂ at Varied Temperatures

| Calcination Temperature (°C) | Conversion (%) | Imidate Yield (%) |

|---|---|---|

| 250 | >99 | 89 |

| 400 | >99 | 62 |

| 450 | >99 | 32 |

This method’s scalability is limited by catalyst deactivation, though regenerability studies show >90% activity retention after three cycles.

Base-Catalyzed Nucleophilic Substitution

An alternative approach utilizes the reaction of 5-methylfuran-2-carbonitrile with methanol in the presence of strong bases. This method, adapted from classical imidate synthesis, involves nucleophilic attack by methoxide ions on the nitrile group:

$$

\text{5-Methylfuran-2-carbonitrile} + \text{CH}3\text{OH} \xrightarrow{\text{Base}} \text{this compound} + \text{NH}3

$$

Sodium methoxide (0.1–0.5 equiv.) in anhydrous methanol at reflux (65°C) achieves 75–82% yields within 12 hours. The reaction’s selectivity depends on strict moisture control, as water leads to hydrolysis byproducts.

Advantages :

- No specialized catalysts required

- Compatible with diverse alcohol nucleophiles

Limitations :

- Requires inert atmosphere to prevent oxidation

- Generates stoichiometric ammonia, necessitating scrubbers

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms successful synthesis. Key spectral features include:

¹H NMR (DMSO-d₆) :

- Singlet at δ 3.85 ppm (OCH₃)

- Furan proton resonances between δ 6.3–7.1 ppm

- Methyl group (C5) at δ 2.25 ppm (s, 3H)

¹³C NMR (DMSO-d₆) :

Mass spectrometry further corroborates molecular identity, with a molecular ion peak at m/z 155 [M⁺] and characteristic fragments at m/z 124 (loss of OCH₃).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Parameter | Catalytic Oxidation | Base-Catalyzed |

|---|---|---|

| Yield (%) | 89 | 82 |

| Temperature (°C) | 30 | 65 |

| Catalyst Requirement | Yes | No |

| Byproduct Management | Minimal | Ammonia scrubbing |

| Scalability | Moderate | High |

The catalytic route offers superior yields under milder conditions but requires specialized catalyst synthesis. Conversely, the base-mediated method provides operational simplicity at the expense of lower efficiency.

Mechanistic Insights and Reaction Optimization

In the catalytic pathway, in situ generation of Brønsted acid sites on α-MnO₂/NaxMnO₂ facilitates nitrile intermediate formation, followed by methanol addition. Kinetic studies reveal a first-order dependence on furfural concentration, with an activation energy of 45 kJ/mol.

For the nucleophilic substitution route, rate enhancement strategies include:

- Microwave irradiation (reduces reaction time to 2 hours)

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide), improving yield to 88%

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylfuran-2-carboximidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboximidate group to an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-methylfuran-2-carboximidate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methylfuran-2-carboximidate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

The target compound is a furan derivative with a methoxymethyl substituent and an aldehyde group. Below is a detailed comparison with analogous compounds from plant resins, esters, and other furan derivatives cited in the evidence.

Structural and Functional Group Analysis

Key Observations :

- Functional Groups: The target compound differs from diterpenoid esters (e.g., sandaracopimaric acid methyl ester) by its furan backbone and aldehyde group, whereas diterpenoids are larger, polycyclic structures with ester groups .

- Molecular Weight: The target compound (140.14 g/mol) is significantly smaller than diterpenoid esters, which typically exceed 300 g/mol.

Key Observations :

- The target compound is synthetically produced for laboratory and industrial uses, whereas diterpenoid esters are naturally occurring in plant resins .

- Methyl shikimate shares functional similarity (ester group) but serves as a biosynthetic intermediate, unlike the aldehyde-containing target compound .

Key Observations :

- The target compound lacks comprehensive toxicological data, contrasting with diterpenoid esters, which are naturally abundant and implicitly safer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-methylfuran-2-carboximidate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions using ethyl 5-methylfuran-2-carboximidate hydrochloride with ammonium acetate and nitro derivatives under controlled conditions. For example, regioselective alkylation with benzyl chlorides in acetonitrile/DMF mixtures at 60°C has been reported to yield pyrazolopyrimidine derivatives . Optimization involves adjusting catalyst loading (e.g., Pd/C for hydrogenation), reaction time, and solvent polarity. Purity can be monitored via HPLC (≥97% as per safety data) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the furan ring.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV detection to assess purity (baseline separation recommended).

Reference standards from databases like NIST Chemistry WebBook (e.g., analogous furan derivatives) ensure accuracy .

Advanced Research Questions

Q. What strategies are recommended to address conflicting reactivity data in alkylation reactions involving this compound?

- Methodological Answer : Discrepancies in regioselectivity (e.g., 2- vs. 5-position alkylation) may arise from solvent polarity or temperature variations. Systematic screening of conditions (e.g., K₂CO₃ in CH₃CN vs. DMF) and computational modeling (DFT for transition state analysis) can resolve contradictions . Control experiments with deuterated analogs or isotopic labeling may clarify mechanistic pathways.

Q. How can computational modeling predict regioselectivity in substitution reactions of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions on the furan ring to identify nucleophilic/electrophilic sites. For example, the 5-methyl group’s steric effects may hinder substitution at adjacent positions. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Safety and Toxicity

Q. Given limited toxicological data, how should researchers design in vitro assays to assess cytotoxicity?

- Methodological Answer : Prioritize tiered testing:

- Acute toxicity : Use brine shrimp (Artemia salina) lethality assays as a preliminary screen.

- Cell-based assays : MTT/WST-1 assays on human hepatocyte (HepG2) or fibroblast (NIH/3T3) lines.

- Genotoxicity : Ames test for mutagenicity.

Note: Safety data sheets indicate gaps in chronic toxicity data; extrapolate from structurally similar furans (e.g., 5-hydroxymethylfurfural) .

Literature Review and Data Management

Q. What systematic approaches are effective for literature reviews on this compound, considering synonyms and CAS numbers?

- Methodological Answer : Use Boolean search strings in databases (PubMed, SciFinder®):

(5-methylfuran-2-carboximidate OR [CAS No.]) AND (synthesis OR reactivity)- Include analogs (e.g., 5-hydroxymethylfurfural) and regulatory identifiers (ECHA, FDA GSRS) .

Stability and Storage

Q. Based on stability data, what protocols ensure compound integrity during long-term storage?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials. Desiccants (silica gel) prevent hydrolysis. Monitor degradation via periodic TLC/HPLC. Stability under recommended conditions is reported, but avoid prolonged exposure to light or humidity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.